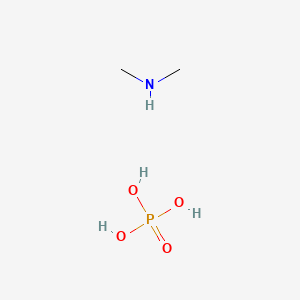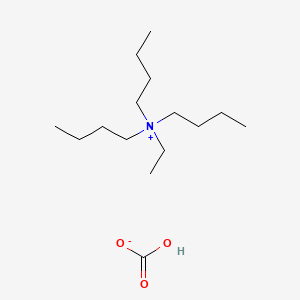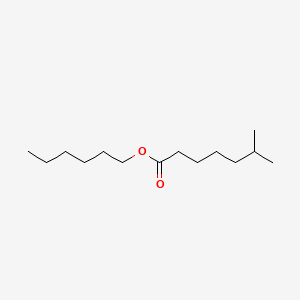
Benzyltriphenylphosphonium phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyltriphenylphosphonium phenolate is an organophosphorus compound that features a phosphonium cation paired with a phenolate anion. This compound is known for its utility in various chemical reactions, particularly in organic synthesis. It is often used as a phase-transfer catalyst and has applications in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium phenolate can be synthesized through the reaction of benzyltriphenylphosphonium bromide with phenol. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the phenol, allowing it to react with the phosphonium salt to form the phenolate compound .
Industrial Production Methods: Industrial production of this compound often involves microwave irradiation techniques to enhance reaction efficiency and yield. For instance, substituted benzyltriphenylphosphonium bromide salts can be prepared under microwave irradiation in the presence of triphenylphosphine and a suitable solvent like tetrahydrofuran at 60°C for 30 minutes .
Análisis De Reacciones Químicas
Types of Reactions: Benzyltriphenylphosphonium phenolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Bases such as sodium hydroxide or butyl lithium are used to form the ylide intermediate in the Wittig reaction.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Alkenes and other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
Benzyltriphenylphosphonium phenolate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and in the preparation of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzyltriphenylphosphonium phenolate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can stabilize negative charges, making it a versatile intermediate in organic synthesis. In the Wittig reaction, for example, the phosphonium ylide formed from this compound reacts with carbonyl compounds to form alkenes .
Comparación Con Compuestos Similares
- Methyltriphenylphosphonium bromide
- Allyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
- Phenyltriphenylphosphonium bromide
Uniqueness: Benzyltriphenylphosphonium phenolate is unique due to its ability to form stable ylides, which are crucial intermediates in the Wittig reaction. This property makes it particularly valuable in the synthesis of alkenes and other complex organic molecules .
Propiedades
Número CAS |
93841-04-4 |
|---|---|
Fórmula molecular |
C31H27OP |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
benzyl(triphenyl)phosphanium;phenoxide |
InChI |
InChI=1S/C25H22P.C6H6O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;7-6-4-2-1-3-5-6/h1-20H,21H2;1-5,7H/q+1;/p-1 |
Clave InChI |
PVXOJLLWTFSXQR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)



